4-Amino-3-hydroxybenzonitrile

Overview

Description

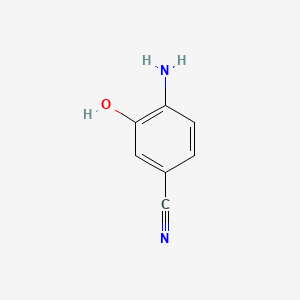

4-Amino-3-hydroxybenzonitrile is an organic compound with the molecular formula C₇H₆N₂O It is a derivative of benzonitrile, characterized by the presence of an amino group (-NH₂) and a hydroxyl group (-OH) on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-hydroxybenzonitrile typically involves the reduction of 3-hydroxy-4-nitrobenzonitrile. One common method includes dissolving 3-hydroxy-4-nitrobenzonitrile in a mixture of ethanol and N,N-dimethylformamide, followed by the addition of palladium hydroxide as a catalyst. The reaction mixture is then stirred under a hydrogen atmosphere at room temperature overnight .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar reduction reactions, often scaled up with appropriate adjustments in reaction conditions to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-hydroxybenzonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group in precursor compounds can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Palladium hydroxide (Pd(OH)₂) and hydrogen gas (H₂) are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzonitriles.

Scientific Research Applications

4-Amino-3-hydroxybenzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

Biology: Investigated for its potential role in biochemical pathways and as a building block for bioactive molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Amino-3-hydroxybenzonitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. Further research is needed to elucidate the precise mechanisms involved .

Comparison with Similar Compounds

- 2-Amino-4-hydroxybenzonitrile

- 3-Amino-4-hydroxybenzonitrile

- 4-Amino-2-hydroxybenzonitrile

Comparison: 4-Amino-3-hydroxybenzonitrile is unique due to the specific positioning of the amino and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications .

Biological Activity

4-Amino-3-hydroxybenzonitrile (C7H6N2O) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is characterized by the presence of an amino group (-NH2), a hydroxyl group (-OH), and a nitrile group (-C≡N) on a benzene ring. These functional groups contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly in inhibiting the proliferation of cancer cells. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, potentially through the modulation of apoptotic pathways .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell growth and survival.

- Receptor Modulation: It can interact with various receptors, influencing cellular signaling pathways.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in target cells, leading to apoptosis.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Potential : In a comparative study, this compound was shown to reduce cell viability in breast cancer cell lines (MCF-7) by approximately 50% at a concentration of 100 µM after 48 hours of treatment. This effect was attributed to increased levels of caspase-3 activity, indicating apoptosis induction .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

4-amino-3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-5-1-2-6(9)7(10)3-5/h1-3,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZPOGZBKIWMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436597 | |

| Record name | 4-amino-3-hydroxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55586-26-0 | |

| Record name | 4-amino-3-hydroxy-benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.